N-[3-(aminomethyl)phenyl]-N-(1-methylethyl)methanesulfonamide
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Overview
Description
N-[3-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide is a chemical compound with a molecular structure that includes an aminomethyl group attached to a phenyl ring, an isopropyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide typically involves the reaction of 3-(aminomethyl)aniline with isopropyl methanesulfonate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-[3-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(aminomethyl)phenyl]-N,N-dimethylamine
- N-{[3-(aminomethyl)phenyl]methyl}methanesulfonamide hydrochloride
Uniqueness
N-[3-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H18N2O2S |
---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
N-[3-(aminomethyl)phenyl]-N-propan-2-ylmethanesulfonamide |
InChI |
InChI=1S/C11H18N2O2S/c1-9(2)13(16(3,14)15)11-6-4-5-10(7-11)8-12/h4-7,9H,8,12H2,1-3H3 |
InChI Key |
QUVIOPYUKGAINI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC(=C1)CN)S(=O)(=O)C |
Origin of Product |
United States |
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